1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with different functional groups.
Scientific Research Applications
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
- 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- Methyl-1H-1,2,4-triazole-3-carboxylate
Comparison: 1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H11N7 |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11N7/c1-2-14-6(9-4-11-14)3-13-5-10-7(8)12-13/h4-5H,2-3H2,1H3,(H2,8,12) |
InChI Key |
AVCIFAMVUSPDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.